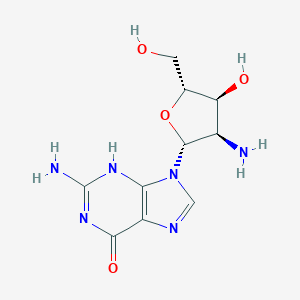

2'-Amino-2'-deoxyguanosine

説明

特性

IUPAC Name |

2-amino-9-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPTVRLUGSPXNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60966-26-9 |

Source

|

| Record name | 2'-Amino-2'-deoxyguanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Amino-2'-deoxyguanosine: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 2'-Amino-2'-deoxyguanosine (2'-NH₂-dG), a pivotal modified nucleoside that has garnered significant interest in the fields of nucleic acid chemistry, biochemistry, and drug development. From its initial synthesis to its diverse applications as a research tool and a component of functional nucleic acids, this document traces the history, outlines the synthesis, elucidates the biological significance, and details the experimental utilization of this unique molecule. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of 2'-Amino-2'-deoxyguanosine's properties and its role in advancing our understanding of nucleic acid structure and function.

A Historical Perspective: The Genesis of a Key Nucleoside Analog

The journey of 2'-Amino-2'-deoxyguanosine is intrinsically linked to the broader exploration of 2'-modified nucleosides. The initial focus of synthetic efforts in this area was not on the guanosine analog itself, but rather on its pyrimidine counterparts. A landmark achievement in this field was the synthesis of 2'-amino-2'-deoxyuridine and 2'-amino-2'-deoxycytidine, first reported in 1971 by Verheyden et al.[1]. This pioneering work laid the essential groundwork for accessing other 2'-amino-substituted nucleosides.

The first routes to 2'-Amino-2'-deoxyguanosine were not direct syntheses but rather relied on a transglycosylation reaction. This enzymatic or chemical process involves the transfer of the deoxyribose sugar from a pre-existing nucleoside, in this case, 2'-amino-2'-deoxyuridine, to a purine base, guanine. While this method provided access to the desired guanosine analogue, it was often hampered by limited overall efficiency and convenience[2].

A significant advancement in the accessibility of 2'-Amino-2'-deoxyguanosine came with the development of improved, more direct synthetic protocols. In 2006, Dai and colleagues reported a more convenient and higher-yielding synthesis, which represented a major step forward in making this valuable compound more readily available to the scientific community[2]. These improved methods have been crucial for enabling the widespread investigation of its biochemical properties and applications.

Chemical Properties and Synthesis

2'-Amino-2'-deoxyguanosine is a purine 2'-deoxyribonucleoside with the chemical formula C₁₀H₁₄N₆O₄ and a molecular weight of 282.26 g/mol . The key structural feature that distinguishes it from its canonical counterpart, 2'-deoxyguanosine, is the substitution of the hydroxyl group at the 2' position of the deoxyribose sugar with an amino group. This seemingly subtle modification has profound implications for the molecule's chemical and biological properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₆O₄ | PubChem CID: 135491415[3] |

| Molecular Weight | 282.26 g/mol | PubChem CID: 135491415[3] |

| IUPAC Name | 2-amino-9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | PubChem CID: 135491415[3] |

| pKa of 2'-amino group | 6.2 | Aurup et al., 1994[4] |

The pKa of the 2'-amino group is a critical parameter, as it dictates the protonation state of this group at physiological pH. With a pKa of 6.2, the 2'-amino group is partially protonated at neutral pH, allowing it to act as both a hydrogen bond donor and acceptor, a feature that is central to its unique biological activities.

Chemical Synthesis: A Step-by-Step Protocol

The improved synthesis of 2'-Amino-2'-deoxyguanosine, as developed by Dai et al. (2006), provides a more efficient route compared to earlier transglycosylation methods. The following is a generalized protocol based on their work and other established synthetic strategies.

Experimental Protocol: Synthesis of 2'-Amino-2'-deoxyguanosine

-

Protection of Guanosine: Begin with a commercially available, appropriately protected guanosine derivative. The exocyclic amine and the hydroxyl groups at the 3' and 5' positions of the ribose sugar must be protected to prevent unwanted side reactions.

-

Activation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is converted into a good leaving group, typically a triflate (-OTf). This is a crucial step to facilitate the subsequent nucleophilic substitution.

-

Azide Introduction: The triflated guanosine derivative is then reacted with an azide source, such as sodium azide, in an Sₙ2 reaction. This inverts the stereochemistry at the 2' position and introduces the azido group (-N₃).

-

Reduction of the Azido Group: The 2'-azido group is reduced to a 2'-amino group. This is typically achieved through catalytic hydrogenation or with other reducing agents.

-

Deprotection: Finally, all protecting groups are removed from the guanine base and the ribose sugar to yield the final product, 2'-Amino-2'-deoxyguanosine.

-

Purification: The crude product is purified using chromatographic techniques, such as silica gel chromatography or reverse-phase high-performance liquid chromatography (HPLC), to obtain the pure compound.

Note: The specific protecting groups and reaction conditions may vary, and researchers should consult the primary literature for detailed experimental procedures.

Diagram of the Synthetic Workflow:

Caption: Generalized synthetic workflow for 2'-Amino-2'-deoxyguanosine.

Biological Significance and Mechanism of Action

The substitution of the 2'-hydroxyl group with an amino group confers unique biological properties to 2'-Amino-2'-deoxyguanosine, most notably its ability to act as a cofactor for group I catalytic RNAs (ribozymes).

A Cofactor for Group I Intron Self-Splicing

Group I introns are a class of self-splicing ribozymes that catalyze their own excision from a precursor RNA molecule. This process is initiated by a nucleophilic attack from the 3'-hydroxyl group of a guanosine cofactor at the 5'-splice site[5][6]. In 1992, it was discovered that 2'-Amino-2'-deoxyguanosine can effectively replace guanosine as a cofactor in the self-splicing reaction of the group I intron from the nrdB gene of bacteriophage T4[2][6]. This was a significant finding, as it demonstrated that a modification at the 2'-position of the cofactor was tolerated and that the 2'-amino group could functionally mimic the 2'-hydroxyl group in this catalytic process[2].

The ability of 2'-Amino-2'-deoxyguanosine to act as a cofactor is attributed to the fact that the 2'-amino group, like the 2'-hydroxyl group, can participate in the intricate network of hydrogen bonds within the ribozyme's active site that are crucial for both binding and catalysis[2]. The partially protonated state of the 2'-amino group at physiological pH allows it to function as a hydrogen bond donor, similar to the hydroxyl group.

Diagram of the Group I Intron Splicing Mechanism:

Sources

- 1. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]

- 2. Improved synthesis of 2'-amino-2'-deoxyguanosine and its phosphoramidite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2'-Amino-2'-deoxyguanosine | C10H14N6O4 | CID 135491415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2'-Amino-2'-deoxyguanosine is a cofactor for self-splicing in group I catalytic RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antibacterial Potential of 2'-Amino-2'-deoxyguanosine Against Escherichia coli: A Technical Guide for Researchers

Foreword: The Quest for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. Nucleoside analogs, a class of molecules that mimic naturally occurring nucleosides, have long been a cornerstone of antiviral and anticancer therapies. Their potential as antibacterial agents, however, remains a comparatively underexplored frontier. This technical guide delves into the antibacterial properties of 2'-Amino-2'-deoxyguanosine, a promising nucleoside antibiotic, with a specific focus on its effects against the gram-negative bacterium Escherichia coli. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding, and a practical framework for future investigation.

Introduction to 2'-Amino-2'-deoxyguanosine: A Guanosine Analog with Antibacterial Promise

2'-Amino-2'-deoxyguanosine (2'-adG) is a synthetic purine nucleoside analog distinguished by the substitution of the hydroxyl group at the 2' position of the deoxyribose sugar with an amino group. This seemingly subtle modification has profound implications for its biological activity, conferring upon it lethal effects against certain strains of Escherichia coli[1]. The antibacterial activity of this compound is notably reversed by the presence of guanosine and other purine nucleosides, strongly suggesting a competitive mechanism of action at a crucial metabolic juncture[1].

Early investigations have indicated that 2'-Amino-2'-deoxyguanosine functions as an inhibitor of both RNA and protein synthesis in E. coli, positioning it as a molecule of significant interest for the development of novel antibiotics targeting fundamental cellular processes. This guide will explore the hypothesized mechanism of action, provide detailed protocols for its investigation, and offer insights into the interpretation of experimental data.

Proposed Mechanism of Action: A Trojan Horse in Nucleic Acid Synthesis

The competitive reversal of 2'-adG's antibacterial effect by guanosine provides a critical clue to its mechanism of action. It is hypothesized that 2'-adG acts as a fraudulent nucleoside, being recognized and taken up by the bacterial cell, and subsequently interfering with the normal pathways of nucleic acid synthesis.

Cellular Uptake and Metabolic Activation

E. coli possesses transport systems for the uptake of nucleosides from the extracellular environment. It is plausible that 2'-adG is transported into the cell via one or more of these systems. Once inside the cytoplasm, it is likely phosphorylated by bacterial kinases to its corresponding monophosphate, diphosphate, and ultimately triphosphate forms (2'-adGTP). This metabolic activation is a common pathway for nucleoside analogs to exert their biological effects.

Inhibition of RNA and Protein Synthesis

The activated form, 2'-adGTP, is the likely culprit in the observed inhibition of RNA and protein synthesis. The precise molecular interactions are yet to be fully elucidated, but several hypotheses can be proposed:

-

Inhibition of RNA Polymerase: 2'-adGTP may act as a competitive inhibitor of RNA polymerase, binding to the active site but preventing the incorporation of the correct guanosine triphosphate (GTP). Alternatively, its incorporation into a nascent RNA strand could lead to chain termination due to the modified 2' position, which is crucial for the formation of the phosphodiester bond.

-

Disruption of Ribosome Function: The inhibition of protein synthesis could be a downstream effect of disrupted RNA synthesis (e.g., lack of functional mRNA) or a direct effect on the ribosome. It is possible that 2'-adG, or a metabolite thereof, interferes with ribosomal RNA (rRNA) synthesis or processing, leading to dysfunctional ribosomes. Another possibility is the interference with the binding of guanosine triphosphate (GTP), which is essential for several steps in translation, including the binding of aminoacyl-tRNA to the A-site and the translocation of the ribosome along the mRNA.

The interplay between these potential inhibitory actions warrants further detailed investigation.

Caption: Proposed mechanism of action of 2'-Amino-2'-deoxyguanosine in E. coli.

Experimental Protocols for Evaluation

To rigorously assess the antibacterial effects of 2'-Amino-2'-deoxyguanosine, a series of well-defined experiments are necessary. The following protocols provide a framework for determining the minimum inhibitory concentration (MIC), and for investigating the inhibition of RNA and protein synthesis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for this purpose[2][3][4][5].

Materials:

-

2'-Amino-2'-deoxyguanosine stock solution (e.g., 1 mg/mL in sterile water or DMSO)

-

E. coli strain of interest (e.g., ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, inoculate a single colony of E. coli into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5).

-

Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Prepare Serial Dilutions of 2'-Amino-2'-deoxyguanosine:

-

In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.

-

Add 200 µL of the 2'-adG stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 should contain only CAMHB and the bacterial inoculum (growth control).

-

Well 12 should contain only CAMHB (sterility control).

-

-

Inoculate the Microtiter Plate:

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation and Reading:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of 2'-adG at which there is no visible turbidity (bacterial growth).

-

Caption: Potential downstream signaling effects of 2'-Amino-2'-deoxyguanosine in E. coli.

Conclusion and Future Directions

2'-Amino-2'-deoxyguanosine represents a promising, yet understudied, nucleoside antibiotic with demonstrated activity against E. coli. Its likely mechanism of action, involving the disruption of RNA and protein synthesis through competition with guanosine, makes it an attractive candidate for further investigation. This guide provides a foundational framework for researchers to systematically evaluate its antibacterial properties.

Future research should focus on:

-

Determining the MICs of 2'-adG against a broad panel of clinical E. coli isolates, including multidrug-resistant strains.

-

Elucidating the precise molecular target(s) of activated 2'-adG within the cell.

-

Investigating the potential for resistance development and the mechanisms by which it might occur.

-

Exploring the in vivo efficacy and toxicity of 2'-adG in animal models of E. coli infection.

A thorough understanding of the antibacterial effects of 2'-Amino-2'-deoxyguanosine will be instrumental in assessing its true potential as a future therapeutic agent in the fight against bacterial infections.

References

-

Nakanishi, T., Tomita, F., & Furuya, A. (1977). Uptake of 2'-amino-2'-deoxyguanosine by Escherichia Coli and its competition by guanosine. The Journal of Antibiotics, 30(9), 736–742. [Link]

-

Heithoff, D. M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(4), 100947. [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

-

Degen, D., et al. (2020). Antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase. Proceedings of the National Academy of Sciences, 117(22), 12409-12419. [Link]

-

de Pascale, L., et al. (2024). Testing antimicrobial peptides inhibiting protein synthesis in living E. coli and K. pneumoniae using bio-orthogonal non-canonical amino-acid tagging. Frontiers in Microbiology, 15, 1359807. [Link]

-

Li, G., et al. (2020). Disruption of transcription-translation coordination in Escherichia coli leads to premature transcriptional termination. eLife, 9, e57403. [Link]

-

French, J. B., et al. (2016). Inhibition of Ribosomal Subunit Synthesis in Escherichia coli by the Vanadyl Ribonucleoside Complex. PLOS ONE, 11(10), e0163815. [Link]

Sources

- 1. Uptake of 2'-amino-2'-deoxyguanosine by Escherichia coli and its competition by guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

The 2'-Amino Modification on Guanosine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of chemical modifications into oligonucleotides has revolutionized the fields of diagnostics, therapeutics, and fundamental biological research. Among these, the 2'-amino modification of nucleosides, particularly guanosine (2'-NH₂-G), offers a unique combination of properties that enhance the functionality and stability of RNA molecules. This in-depth technical guide provides a comprehensive overview of the 2'-amino-guanosine modification, from its synthesis and chemical properties to its profound impact on the structure and function of nucleic acids. We will delve into the practical applications of this modification in the development of high-affinity aptamers, robust ribozymes, and next-generation antisense therapies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of 2'-amino-guanosine in their work.

Introduction: The Significance of the 2'-Position in RNA

The 2'-hydroxyl group of ribonucleosides is a key functional group that distinguishes RNA from DNA. It plays a critical role in RNA's structural versatility and catalytic activity, primarily through its ability to form hydrogen bonds and influence the sugar pucker conformation.[1] However, this reactive group also renders RNA susceptible to enzymatic degradation and chemical hydrolysis. Chemical modification at the 2'-position offers a powerful strategy to modulate these properties, enhancing the therapeutic potential of RNA-based molecules.

The 2'-amino (2'-NH₂) modification, specifically on guanosine, has emerged as a particularly valuable tool. Replacing the 2'-hydroxyl with an amino group introduces a primary amine that can act as a hydrogen bond donor and can be protonated, offering unique interaction capabilities compared to the hydroxyl group.[2] This seemingly subtle change has significant consequences for the biophysical and biochemical properties of the resulting oligonucleotide, impacting its stability, binding affinity, and nuclease resistance.

Synthesis and Incorporation of 2'-Amino-Guanosine

The successful application of 2'-amino-guanosine hinges on its efficient chemical synthesis and incorporation into oligonucleotides. The predominant method for this is solid-phase phosphoramidite chemistry, which allows for the precise, sequential addition of nucleotide building blocks.[3]

Synthesis of 2'-Amino-2'-Deoxyguanosine Phosphoramidite

The synthesis of the 2'-amino-guanosine phosphoramidite monomer is a multi-step process that requires careful protection of reactive functional groups. A common strategy involves the use of a trifluoroacetyl (TFA) protecting group for the 2'-amino group, which is stable during oligonucleotide synthesis but can be removed during the final deprotection steps.[4]

A key challenge in the synthesis of guanosine phosphoramidites is the protection of the exocyclic N2 amine and the O6 lactam function. Various protecting group strategies have been developed to prevent side reactions during synthesis.[5]

A generalized synthetic scheme is presented below. It is important to note that specific reagents and conditions may vary, and researchers should consult detailed literature protocols for precise execution.[4][6]

Experimental Protocol: Synthesis of 2'-Amino-2'-Deoxyguanosine Phosphoramidite (Generalized)

-

Protection of Guanosine: Start with a suitably protected guanosine derivative, often with silyl protecting groups on the 3' and 5' hydroxyls.

-

Introduction of the 2'-Amino Group: A common route involves the conversion of the 2'-hydroxyl to a leaving group, followed by nucleophilic substitution with an azide (N₃) and subsequent reduction to the amine (-NH₂). An alternative approach is the transglycosylation from a more readily available 2'-amino-2'-deoxyuridine.[6]

-

Protection of the 2'-Amino Group: The newly introduced 2'-amino group is protected, for example, with a trifluoroacetyl (TFA) group by reacting with a trifluoroacetylating agent.[4]

-

Protection of the Exocyclic Amine and O6 of Guanine: The N2 exocyclic amine of guanine is protected with a standard protecting group like isobutyryl (iBu) or dimethylformamidine (dmf). The O6 position can also be protected to prevent side reactions.

-

5'-Hydroxyl Deprotection and Tritylation: The 5'-hydroxyl protecting group is selectively removed, followed by the introduction of a dimethoxytrityl (DMT) group, which serves as a temporary protecting group during solid-phase synthesis and allows for spectrophotometric monitoring of coupling efficiency.

-

Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base.

Solid-Phase Synthesis of 2'-Amino-Modified Oligonucleotides

Once the 2'-amino-guanosine phosphoramidite is synthesized, it can be incorporated into an oligonucleotide sequence using an automated solid-phase synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.[7]

Figure 1: A simplified workflow of solid-phase oligonucleotide synthesis incorporating a 2'-amino-guanosine phosphoramidite.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

-

Deblocking: The 5'-DMT group of the nucleotide attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Coupling: The 2'-amino-guanosine phosphoramidite, activated by a catalyst such as tetrazole, is added to the reaction column. It couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each nucleotide in the desired sequence.

Deprotection of 2'-Amino-Modified Oligonucleotides

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The deprotection of the 2'-trifluoroacetylamino group requires specific conditions, often a treatment with aqueous ammonia, to ensure its complete removal without degrading the oligonucleotide.[8][9] The choice of deprotection conditions is critical and depends on the other modifications present in the oligonucleotide.

Impact of the 2'-Amino Modification on Nucleic Acid Properties

The introduction of a 2'-amino group on guanosine significantly alters the physicochemical properties of the resulting RNA molecule.

Duplex Stability

The effect of a 2'-amino modification on the thermal stability (Tm) of an RNA duplex can be context-dependent. In some cases, it can be destabilizing compared to the parent 2'-hydroxyl RNA duplex. This is attributed to alterations in the sugar pucker and local hydration patterns.[2] However, the ability of the 2'-amino group to participate in hydrogen bonding can, in certain contexts, contribute to duplex stability.

Table 1: Illustrative Melting Temperatures (Tm) of Modified vs. Unmodified RNA Duplexes

| Duplex Sequence (5'-3') | Modification | Tm (°C) | ΔTm (°C) |

| GCGGCGCC / GGCGCCGC | Unmodified RNA | 65.2 | - |

| GCGGCGCC / GGCG(2'-NH₂)CCGC | 2'-Amino-Guanosine | 62.5 | -2.7 |

| AUAUGUAUA / UAUACAUAU | Unmodified RNA | 58.9 | - |

| AUAUG(2'-NH₂)UAUA / UAUACAUAU | 2'-Amino-Guanosine | 55.1 | -3.8 |

Note: The data presented here are illustrative and the actual Tm values will depend on the specific sequence, buffer conditions, and oligonucleotide concentration. It is recommended to perform empirical measurements for each specific application.[10]

Nuclease Resistance

One of the most significant advantages of the 2'-amino modification is the enhanced resistance it confers against nuclease degradation. The absence of the 2'-hydroxyl group, which is recognized by many ribonucleases, and the steric bulk of the amino group hinder enzymatic cleavage. Oligonucleotides containing 2'-amino modifications exhibit a significantly longer half-life in serum and cell extracts compared to their unmodified RNA counterparts.[11][12] This increased stability is a critical attribute for in vivo applications.

Table 2: Comparative Nuclease Resistance of Modified Oligonucleotides

| Oligonucleotide Type | Modification | Half-life in Serum (Illustrative) |

| Unmodified RNA | None | < 15 minutes |

| 2'-O-Methyl RNA | 2'-OCH₃ | Several hours |

| 2'-Fluoro RNA | 2'-F | Several hours |

| 2'-Amino RNA | 2'-NH₂ | > 10 hours |

| Phosphorothioate DNA | PS backbone | > 24 hours |

Note: Half-life is highly dependent on the specific nuclease environment and the extent and position of the modifications.

Structural Implications

The 2'-amino group influences the local conformation of the ribose sugar, favoring a C3'-endo pucker, which is characteristic of A-form helices found in RNA duplexes.[1] This conformational preference can impact the overall structure of the RNA molecule and its interactions with other molecules. The 2'-amino group can also participate in intramolecular and intermolecular hydrogen bonds, contributing to the formation of specific tertiary structures.[13]

Figure 2: A conceptual diagram illustrating the potential hydrogen bonding interaction of a 2'-amino group with a nearby acceptor atom within an RNA structure.

Applications in Research and Drug Development

The unique properties of 2'-amino-guanosine have led to its widespread use in various applications.

Aptamer Selection (SELEX)

Aptamers are short, single-stranded nucleic acid molecules that can bind to a wide range of targets with high affinity and specificity.[14] The Systematic Evolution of Ligands by EXponential enrichment (SELEX) process is used to isolate aptamers from a large random library.[15] Incorporating 2'-amino-modified nucleotides into the SELEX library can lead to the selection of aptamers with enhanced nuclease resistance and, in some cases, improved binding affinities.[16]

Experimental Protocol: SELEX with 2'-Amino-Modified RNA Library (Generalized)

-

Library Design and Synthesis: A DNA template library is synthesized containing a central random region flanked by constant regions for PCR amplification. The T7 promoter is included in the 5' primer for in vitro transcription.

-

In Vitro Transcription: The DNA library is transcribed into an RNA library using T7 RNA polymerase and a mixture of standard NTPs and 2'-amino-GTP (and potentially other 2'-modified NTPs).

-

Selection: The RNA library is incubated with the target molecule. Unbound sequences are washed away, and the bound sequences are eluted.

-

Reverse Transcription and PCR: The eluted RNA is reverse transcribed to cDNA and then amplified by PCR.

-

Iteration: The amplified DNA is used as the template for the next round of in vitro transcription and selection. This cycle is repeated for several rounds with increasing stringency to enrich for high-affinity binders.

-

Cloning and Sequencing: After several rounds, the enriched pool of aptamers is cloned and sequenced to identify individual aptamer candidates.

-

Characterization: The binding affinity (Kd) of individual aptamers is determined using techniques such as surface plasmon resonance (SPR) or microscale thermophoresis (MST).

Ribozyme Engineering

Ribozymes are RNA molecules with catalytic activity. The 2'-hydroxyl group is often directly involved in the catalytic mechanism. Substituting the 2'-hydroxyl with a 2'-amino group at specific positions can be a powerful tool to probe the role of the 2'-hydroxyl in catalysis.[17] Furthermore, the increased nuclease resistance of 2'-amino-modified ribozymes is advantageous for their potential therapeutic applications.

Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences that can bind to a target mRNA and modulate its function, typically by promoting its degradation by RNase H or by sterically blocking translation. The incorporation of 2'-amino modifications, often in combination with other modifications like phosphorothioate backbones, can enhance the stability, binding affinity, and pharmacokinetic properties of ASOs.

Conclusion and Future Perspectives

The 2'-amino modification of guanosine is a versatile and powerful tool in the arsenal of nucleic acid chemists and molecular biologists. Its ability to enhance nuclease resistance while maintaining or, in some cases, improving binding affinity makes it an attractive modification for the development of robust aptamers, catalytically active ribozymes, and effective antisense therapeutics. As our understanding of the subtle interplay between chemical modifications and nucleic acid structure and function continues to grow, we can expect to see even more innovative applications of 2'-amino-guanosine in the design of next-generation nucleic acid-based technologies for research, diagnostics, and medicine.

References

-

Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine. Molecules. [Link]

-

Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. PLoS One. [Link]

-

Melting temperature (Tm) values of analogous chemically modified and... - ResearchGate. ResearchGate. [Link]

-

Differentiation SELEX approach identifies RNA aptamers with different specificities for HIV-1 capsid assembly forms. bioRxiv. [Link]

- Deprotection and purification of oligonucleotides and their derivatives.

-

2G3S: RNA structure containing GU base pairs. RCSB PDB. [Link]

-

An important 2′-OH group for an RNA–protein interaction. Nucleic Acids Research. [Link]

-

Aptamers selected for higher-affinity binding are not more specific for the target ligand. RNA. [Link]

-

Computation of melting temperature of nucleic acid duplexes with rmelting. rmelting documentation. [Link]

-

Systematically Modulating Aptamer Affinity and Specificity by Guanosine-to-Inosine Substitution. Analytical Chemistry. [Link]

-

Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery. Molecules. [Link]

-

Oligonucleotide synthesis under mild deprotection conditions. Nucleic Acids Research. [Link]

-

Structural Patterns and Stabilities of Hydrogen-Bonded Pairs Involving Ribonucleotide Bases and Arginine, Glutamic Acid, or Glutamine Residues of Proteins from Quantum Mechanical Calculations. ACS Omega. [Link]

-

2GUN: RNA-Binding Affinities and Crystal Structure of Oligonucleotides containing Five-Atom Amide-Based Backbone Structures. RCSB PDB. [Link]

-

Cell SELEX Guide pdf. iGEM. [Link]

-

Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes. Nucleic Acids Research. [Link]

-

The RNA Base Pairs. LabXchange. [Link]

-

Chemical Modification of Aptamers for Increased Binding Affinity in Diagnostic Applications: Current Status and Future Prospects. Molecules. [Link]

-

Displaying detailed RNA secondary structure at PDBe entry pages. Protein Data Bank in Europe. [Link]

-

Nuclease Resistance Modifications. Synoligo. [Link]

-

Improved synthesis of 2'-amino-2'-deoxyguanosine and its phosphoramidite. PubMed. [Link]

-

Recent advances in aptamer discovery, modification and improving performance. Journal of Drug Delivery Science and Technology. [Link]

-

Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B. [Link]

-

Oligoribonucleotides with 2′-O-(tert-Butyldi- methylsilyl) Groups. Current Protocols in Nucleic Acid Chemistry. [Link]

-

2RNT: THREE-DIMENSIONAL STRUCTURE OF RIBONUCLEASE T1 COMPLEXED WITH GUANYLYL-2(PRIME),5(PRIME)-GUANOSINE AT 1.8 ANGSTROMS RESOLUTION. RCSB PDB. [Link]

-

Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. The Journal of Organic Chemistry. [Link]

-

Designing Oligo With Multiple Modifications. ELLA Biotech. [Link]

-

Getting started with SELEX RNA aptamer selection; libraries & resources?. ResearchGate. [Link]

-

How Do Amino Acids Form Hydrogen Bonds?. YouTube. [Link]

-

Structural Insights into Group II Intron Splicing and Retrotransposition. ProQuest. [Link]

-

2′-O-[2-(Amino)-2-oxoethyl] Oligonucleotides. ResearchGate. [Link]

-

Biochemistry, RNA Structure. StatPearls. [Link]

-

Chemical Modification of Aptamers for Increased Binding Affinity in Diagnostic Applications: Current Status and Future Prospects. ResearchGate. [Link]

-

Oligonucleotide Properties Calculator. Northwestern University. [Link]

-

Systematic evolution of ligands by exponential enrichment. Wikipedia. [Link]

-

Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. Journal of Organic Chemistry. [Link]

- Improved oligonucleotide synthesis suppressing depurination.

-

A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]

Sources

- 1. An important 2′-OH group for an RNA–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. twistbioscience.com [twistbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine [mdpi.com]

- 6. Improved synthesis of 2'-amino-2'-deoxyguanosine and its phosphoramidite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tRNA Structure [earth.callutheran.edu]

- 8. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]

- 9. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synoligo.com [synoligo.com]

- 13. LabXchange [labxchange.org]

- 14. mdpi.com [mdpi.com]

- 15. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]

- 16. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. glenresearch.com [glenresearch.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of 2'-Amino-Modified RNA using 2'-Amino-2'-deoxyguanosine

Abstract

The incorporation of 2'-amino-2'-deoxyguanosine into synthetic RNA oligonucleotides offers a powerful tool for researchers in therapeutics, diagnostics, and fundamental biology. This modification, which replaces the 2'-hydroxyl group with a primary amine, imparts unique chemical and biological properties to the RNA molecule, including increased nuclease resistance and altered hydrogen bonding capabilities.[1] This document provides a comprehensive guide for the successful solid-phase synthesis of 2'-amino-modified RNA, with a focus on the practical application of 2'-amino-2'-deoxyguanosine phosphoramidite. We will delve into the critical aspects of monomer preparation, solid-phase synthesis, deprotection, and purification, offering expert insights and detailed protocols to ensure high-quality synthesis outcomes.

Introduction: The Significance of 2'-Amino-RNA

The targeted chemical modification of RNA is a cornerstone of modern nucleic acid research and drug development.[2][3] Among the various modifications, the substitution of the 2'-hydroxyl group with an amino group (2'-NH2) has garnered significant interest. This modification confers several advantageous properties:

-

Enhanced Nuclease Resistance: The 2'-amino group provides substantial protection against enzymatic degradation by nucleases, a critical feature for in vivo applications of RNA therapeutics.[4][5]

-

Altered Conformation and Binding Affinity: The presence of a 2'-amino group can influence the local sugar pucker and overall helical geometry of an RNA duplex, which in turn can modulate its binding affinity to complementary strands or protein targets.

-

Unique Chemical Reactivity: The primary amine at the 2'-position serves as a chemical handle for post-synthetic conjugation of various functional moieties, such as fluorescent dyes, biotin, or therapeutic payloads.

These attributes make 2'-amino-modified oligonucleotides, particularly those containing 2'-amino-2'-deoxyguanosine, valuable tools for a range of applications including:

-

Antisense Oligonucleotides (ASOs): To enhance stability and target binding.[4]

-

siRNA Therapeutics: To improve the in vivo half-life and reduce off-target effects.[5]

-

Aptamers: To increase resistance to degradation and improve binding specificity.[6]

-

Ribozyme and DNAzyme Research: As mechanistic probes to investigate the role of the 2'-hydroxyl group in catalysis.[1]

This guide will provide the necessary technical details and protocols for the successful incorporation of 2'-amino-2'-deoxyguanosine into synthetic RNA oligonucleotides using standard automated solid-phase synthesis techniques.

Chemical Strategy: Protecting Groups and Phosphoramidite Monomer

The successful incorporation of 2'-amino-2'-deoxyguanosine into a growing oligonucleotide chain via phosphoramidite chemistry hinges on a robust protecting group strategy.[7][8] The nucleoside monomer must be appropriately protected at several key positions to prevent unwanted side reactions during synthesis.

Protecting Group Selection: A Critical Choice

The choice of protecting groups is paramount to achieving high coupling efficiencies and ensuring the integrity of the final product. For 2'-amino-2'-deoxyguanosine, the following protecting groups are typically employed:

| Functional Group | Protecting Group | Rationale |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | An acid-labile group that is removed at the beginning of each synthesis cycle to allow for chain elongation. |

| 2'-Amino | Trifluoroacetyl (TFA) or Allyloxycarbonyl (Alloc) | Must be stable throughout the synthesis cycles but readily removable during the final deprotection steps. The TFA group is base-labile, while the Alloc group requires a specific palladium catalyst for removal.[9] |

| Exocyclic Amine (Guanine) | Isobutyryl (iBu) or Dimethylformamidine (dmf) | Protects the exocyclic amine of the guanine base from modification during synthesis.[10] |

| 3'-Phosphorus | β-Cyanoethyl (CE) | A base-labile group that protects the phosphite triester during synthesis.[8] |

Expert Insight: The selection of the 2'-amino protecting group is a critical consideration. While TFA is commonly used due to its lability to standard ammoniacal deprotection conditions, the Alloc group offers an orthogonal deprotection strategy, which can be advantageous when working with other base-labile modifications in the same oligonucleotide.[9]

The 2'-Amino-2'-deoxyguanosine Phosphoramidite Monomer

The final phosphoramidite monomer is a complex molecule designed for optimal performance in automated solid-phase synthesis. Its structure is meticulously crafted to ensure stability during storage and rapid, efficient coupling on the synthesizer.

Figure 1: Chemical structure of the 2'-Amino-2'-deoxyguanosine phosphoramidite monomer.

Experimental Protocols: From Synthesis to Purification

This section provides detailed, step-by-step protocols for the solid-phase synthesis of 2'-amino-modified RNA. These protocols are designed to be self-validating, with checkpoints and expected outcomes to guide the researcher.

Automated Solid-Phase Synthesis

The synthesis of 2'-amino-modified RNA follows the standard phosphoramidite cycle.[11] However, due to the steric bulk of the 2'-substituent, a longer coupling time is recommended to ensure high coupling efficiency.

Figure 2: The solid-phase RNA synthesis cycle.

Protocol 3.1: Automated Synthesis Cycle Parameters

| Step | Reagent/Solvent | Time | Purpose |

| 1. Detritylation | 3% Trichloroacetic Acid in Dichloromethane | 60 sec | Removes the 5'-DMT protecting group. |

| 2. Coupling | 0.1 M 2'-Amino-G Phosphoramidite in Acetonitrile + 0.25 M DCI Activator | 10-15 min | Couples the phosphoramidite to the growing chain.[11] |

| 3. Capping | Cap A (Acetic Anhydride/Lutidine/THF) and Cap B (N-Methylimidazole/THF) | 30 sec | Acetylates unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers. |

| 4. Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30 sec | Oxidizes the phosphite triester to the more stable phosphate triester. |

| 5. Washing | Acetonitrile | 45 sec | Removes excess reagents and by-products. |

Expert Insight: The extended coupling time for the 2'-amino phosphoramidite is crucial for achieving high stepwise coupling efficiencies (>98%). Monitoring the trityl cation release after each coupling step can provide a real-time assessment of coupling efficiency.

Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a critical step that must be performed carefully to avoid degradation of the RNA.[12][13]

Protocol 3.2: Cleavage and Base Deprotection

-

Transfer the solid support to a 2 mL screw-cap vial.

-

Add 1 mL of a 1:1 (v/v) solution of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

-

Incubate the vial at 65°C for 15 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups.[10]

-

Cool the vial to room temperature and transfer the supernatant to a new tube.

-

Evaporate the solution to dryness using a centrifugal vacuum concentrator.

2'-Amino Group Deprotection

The removal of the 2'-TFA protecting group is accomplished during the AMA treatment. If an Alloc protecting group is used, an additional palladium-catalyzed deprotection step is required prior to the AMA treatment.

Purification of 2'-Amino-Modified RNA

Purification of the final product is essential to remove any truncated sequences (shortmers) or other impurities.[14] High-performance liquid chromatography (HPLC) is the preferred method for purifying synthetic oligonucleotides.

Protocol 3.3: Anion-Exchange HPLC Purification

| Parameter | Condition |

| Column | Anion-exchange column (e.g., Dionex DNAPac PA200) |

| Mobile Phase A | 20 mM Tris-HCl, pH 8.0, 10% Acetonitrile |

| Mobile Phase B | 20 mM Tris-HCl, pH 8.0, 10% Acetonitrile, 1 M NaCl |

| Gradient | 0-100% Mobile Phase B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

Expert Insight: The 2'-amino modification can alter the retention time of the oligonucleotide on an anion-exchange column compared to its unmodified counterpart. It is advisable to run an analytical separation first to determine the optimal gradient for preparative purification.

Quality Control and Characterization

The purity and identity of the synthesized 2'-amino-modified RNA should be confirmed using appropriate analytical techniques.

Table 4.1: Recommended Quality Control Methods

| Analytical Method | Purpose | Expected Result |

| Anion-Exchange HPLC | Purity assessment | A single major peak corresponding to the full-length product. |

| Mass Spectrometry (ESI-MS) | Identity confirmation | The observed mass should match the calculated mass of the desired product.[15] |

Example Data:

| Oligonucleotide Sequence (20-mer) | Calculated Mass (Da) | Observed Mass (Da) | Purity by HPLC (%) |

| 5'-r(GCA UGC UAG CUG CAU GCU A(2'NH2-G))-3' | 6450.2 | 6450.5 | >95 |

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Coupling Efficiency | - Insufficient coupling time- Degraded phosphoramidite or activator | - Increase coupling time to 15 minutes.- Use fresh, high-quality reagents. |

| Incomplete Deprotection | - Insufficient deprotection time or temperature | - Ensure the AMA treatment is performed at 65°C for the full 15 minutes. |

| Broad or Multiple Peaks in HPLC | - Formation of shortmers- Incomplete deprotection- Secondary structure formation | - Optimize coupling efficiency.- Ensure complete deprotection.- Denature the sample before injection (e.g., heat at 95°C for 5 min). |

Conclusion

The solid-phase synthesis of 2'-amino-modified RNA using 2'-amino-2'-deoxyguanosine is a robust and reproducible method for generating high-quality oligonucleotides for a wide range of research and therapeutic applications. By carefully selecting protecting groups, optimizing synthesis and deprotection conditions, and employing rigorous purification and quality control measures, researchers can confidently produce these valuable molecules. The protocols and insights provided in this guide are intended to empower scientists to successfully incorporate this important modification into their RNA synthesis workflows.

References

-

Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage. The Journal of Organic Chemistry. [Link]

-

2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Biosynthesis, Inc.. [Link]

-

RNA oligonucleotide synthesis. ATDBio. [Link]

-

Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. PubMed Central. [Link]

-

The infinite possibilities of RNA therapeutics. PubMed Central. [Link]

-

Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC America, Inc.. [Link]

-

Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]

-

Deprotection Guide. Glen Research. [Link]

-

The Progress and Promise of RNA Medicine: An Arsenal of Targeted Treatments. ACS Publications. [Link]

-

Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. ACS Publications. [Link]

-

Streamlined Process for the Chemical Synthesis of RNA Using 2′-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. ACS Publications. [Link]

-

Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. [Link]

-

Advances in RNA-Based Therapeutics: Challenges and Innovations in RNA Delivery Systems. MDPI. [Link]

-

Deprotection - Volume 2 - RNA Deprotection. Glen Research. [Link]

-

N,N-dimethylamino-2'-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry. PubMed. [Link]

-

High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression. PubMed. [Link]

-

2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Glen Research. [Link]

-

Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Research. [Link]

-

Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. National Institutes of Health. [Link]

-

A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]

-

Advancements in clinical RNA therapeutics: Present developments and prospective outlooks. PubMed Central. [Link]

-

Oligonucleotide synthesis. Wikipedia. [Link]

-

Identification and quantitation of oligonucleotides, impurities, and degradation products. American Pharmaceutical Review. [Link]

-

Synthesis and applications of chemically modified oligonucleotides. ATDBio. [Link]

-

5 Promising Applications Of RNA Therapeutics. Outsourced Pharma. [Link]

-

Synthesis, deprotection, analysis and purification of RNA and ribozymes. Oxford Academic. [Link]

-

Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Publications. [Link]

-

Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. PubMed Central. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The infinite possibilities of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]

- 5. 2'-Amino-C Oligo Modifications from Gene Link [genelink.com]

- 6. Advancements in clinical RNA therapeutics: Present developments and prospective outlooks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. twistbioscience.com [twistbioscience.com]

- 9. Synthesis of 2'-N-methylamino-2'-deoxyguanosine and 2'-N,N-dimethylamino-2'-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 12. glenresearch.com [glenresearch.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. ymcamerica.com [ymcamerica.com]

- 15. glenresearch.com [glenresearch.com]

Application Notes & Protocols for the Analytical Determination of 2'-Amino-2'-deoxyguanosine

Abstract: This document provides a comprehensive technical guide for the detection and quantification of 2'-Amino-2'-deoxyguanosine (2-Am-dG), a modified nucleoside of significant interest in biochemical and pharmaceutical research. As a crucial probe for investigating nucleic acid structure and function, particularly metal ion interactions in ribozymes, its accurate determination is paramount.[1] This guide moves beyond simple procedural lists to explain the fundamental principles and rationale behind protocol design, ensuring researchers can adapt and troubleshoot effectively. We present detailed, field-tested protocols for established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), alongside an overview of emerging biosensor technologies. Each section is designed to provide scientists with the expertise needed to implement robust and reliable analytical workflows.

Introduction to 2'-Amino-2'-deoxyguanosine Analysis

2'-Amino-2'-deoxyguanosine is a guanosine analog where the 2'-hydroxyl group of the ribose sugar is replaced by an amino group. This substitution critically alters the sugar pucker, hydrogen bonding capacity, and metal ion coordination potential of the nucleoside without disrupting the canonical base-pairing face. These unique properties make it an invaluable tool for probing the active sites of enzymes and ribozymes.

The analytical challenge lies in achieving sensitive and specific detection, often from complex biological matrices where it may be present at low concentrations alongside a vast excess of canonical nucleosides. The choice of analytical technique is therefore dictated by the specific research question, required sensitivity, sample matrix, and available instrumentation. This guide details the primary methodologies employed in the field.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Scientific Rationale

HPLC is a cornerstone technique for the analysis of nucleosides. For 2-Am-dG, Reversed-Phase (RP) chromatography is the method of choice.

-

Separation Mechanism: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically octadecyl-silica, C18) is used with a polar mobile phase (e.g., a mixture of water or aqueous buffer and a less polar organic solvent like acetonitrile or methanol). While 2-Am-dG is a polar molecule, subtle differences in polarity between it and other nucleosides are sufficient for separation. The retention time is modulated by adjusting the organic solvent percentage in the mobile phase; a higher percentage decreases retention.

-

Causality of Method Parameters:

-

C18 Column: This provides a versatile nonpolar stationary phase that offers robust retention and separation for a wide range of nucleosides.[2][3]

-

Acidic Modifier (e.g., Formic Acid, Acetic Acid): Adding a small amount of acid to the mobile phase serves two key purposes. First, it protonates the silanol groups on the silica support, minimizing undesirable ionic interactions that can lead to peak tailing. Second, it ensures that the amine and purine ring nitrogens of 2-Am-dG are in a consistent protonation state, leading to sharp, reproducible peaks.

-

UV Detection: The guanine moiety of 2-Am-dG contains a purine ring system, which is a strong chromophore that absorbs UV light maximally around 254-275 nm.[2] This intrinsic property allows for direct, label-free detection, making HPLC-UV a straightforward and cost-effective method.

-

Application Note

HPLC-UV is best suited for applications where 2-Am-dG is present at moderate to high concentrations (micromolar range and above) and the sample matrix is relatively clean, such as in the analysis of oligonucleotide synthesis products or in vitro enzymatic assays. While less sensitive than mass spectrometry, its reliability, low operational cost, and ease of use make it an excellent choice for routine analysis and purification verification.

General HPLC-UV Workflow

Caption: HPLC-UV workflow for 2'-Amino-2'-deoxyguanosine analysis.

Detailed Protocol: HPLC-UV Analysis

-

Reagent and Equipment Preparation:

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

-

Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in deionized water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Standard: Prepare a 1 mg/mL stock solution of 2'-Amino-2'-deoxyguanosine in deionized water. Create a series of dilutions (e.g., 1 µg/mL to 100 µg/mL) in Mobile Phase A to generate a standard curve.

-

-

Sample Preparation:

-

For purified samples, dissolve in Mobile Phase A to an expected concentration within the standard curve range.

-

Filter all samples and standards through a 0.22 µm syringe filter before placing them in the autosampler.

-

-

Instrument Method:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 260 nm.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5.0 20.0 30.0 22.0 95.0 25.0 95.0 26.0 5.0 | 30.0 | 5.0 |

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Am-dG by comparing its retention time to that of the pure standard.

-

Generate a standard curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of 2-Am-dG in the unknown samples by interpolating their peak areas from the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Scientific Rationale

LC-MS/MS is the gold standard for trace-level quantification of modified nucleosides in complex biological matrices due to its unparalleled sensitivity and specificity.

-

Separation and Ionization: As with HPLC-UV, reversed-phase LC is used for separation. The column eluent is then introduced into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that generates intact, protonated molecular ions ([M+H]⁺) of the analyte in the gas phase with minimal fragmentation. For 2-Am-dG, ESI in positive ion mode is highly efficient due to the presence of several basic nitrogen atoms that readily accept a proton.

-

Tandem Mass Spectrometry (MS/MS): The power of this technique comes from the use of two mass analyzers in series.

-

Q1 (First Quadrupole): This is set to select only the ion with the specific mass-to-charge ratio (m/z) of the protonated 2-Am-dG (precursor ion). All other ions are filtered out.

-

q2 (Collision Cell): The selected precursor ion is accelerated into a chamber filled with an inert gas (e.g., argon). Collisions with the gas cause the ion to fragment in a predictable and reproducible manner. A key fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar.[4]

-

Q3 (Third Quadrupole): This is set to select only a specific, characteristic fragment ion (product ion), such as the protonated 2-aminoguanine base.

-

-

Selected Reaction Monitoring (SRM): The specific transition from a precursor ion to a product ion (e.g., m/z of [2-Am-dG+H]⁺ → m/z of [2-aminoguanine+H]⁺) is monitored. This process is incredibly specific, as it requires a molecule to have both the correct precursor mass and produce the correct fragment mass to be detected, effectively eliminating chemical noise and matrix interferences.[5][6]

Application Note

LC-MS/MS is the method of choice for quantifying 2-Am-dG in challenging samples such as digested genomic DNA, plasma, urine, or cell lysates. Its high sensitivity allows for detection down to the femtomole or even attomole level. The use of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-2'-Amino-2'-deoxyguanosine) is crucial for the highest accuracy, as it co-elutes with the analyte and corrects for any variability in sample preparation, injection volume, and ionization efficiency.[6]

General LC-MS/MS Workflow

Caption: LC-MS/MS workflow for trace quantification of 2-Am-dG.

Detailed Protocol: LC-MS/MS Analysis from DNA

-

Reagent and Equipment Preparation:

-

LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

-

LC Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phases: As described in the HPLC-UV protocol.

-

DNA Digestion Buffer: 10 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Enzymes: Nuclease P1, Alkaline Phosphatase.

-

Internal Standard (IS): Stable isotope-labeled 2-Am-dG (if available).

-

-

Sample Preparation (DNA Hydrolysis):

-

To 20 µg of DNA in a microfuge tube, add the internal standard.

-

Add 10 units of Nuclease P1 in digestion buffer. Incubate at 37 °C for 2 hours.

-

Add 10 units of Alkaline Phosphatase. Incubate at 37 °C for an additional 2 hours.

-

Centrifuge the sample at high speed for 10 minutes to pellet any undigested material and enzymes.

-

Transfer the supernatant for analysis. For very complex matrices, solid-phase extraction (SPE) may be required for cleanup.[6]

-

-

Instrument Method:

-

LC Method: Use a similar gradient as the HPLC-UV method, but with a lower flow rate suitable for the column diameter (e.g., 0.3 mL/min).

-

MS/MS Method (Positive ESI Mode):

-

Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to manufacturer recommendations.

-

SRM Transitions: These must be determined by infusing a pure standard. A hypothetical, but highly likely, transition is:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 2-Am-dG 283.1 167.1 Optimize empirically | IS | e.g., 288.1 | e.g., 172.1 | Optimize empirically |

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard SRM transitions.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Generate a standard curve by plotting the area ratio against the concentration for a series of standards (also containing the IS).

-

Determine the concentration of 2-Am-dG in the samples from the standard curve.

-

Capillary Electrophoresis (CE)

Principle and Scientific Rationale

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.

-

Separation Mechanism: A fused-silica capillary is filled with a conductive buffer. At neutral or basic pH, the inner wall of the capillary is negatively charged, which attracts a layer of cations from the buffer. When a high voltage is applied, this layer of cations migrates towards the cathode, creating a bulk flow of the entire solution called the electroosmotic flow (EOF). Analytes injected into the capillary are separated based on their own electrophoretic mobility (related to their charge-to-size ratio) and are carried along by the strong EOF. Positively charged analytes like protonated 2-Am-dG move fastest, followed by neutral species, and finally negatively charged species.

-

Detection: Detection is typically performed on-capillary, most commonly via UV absorbance. For higher sensitivity, Laser-Induced Fluorescence (LIF) can be used if the analyte is fluorescent or derivatized with a fluorescent tag.[7]

Application Note

CE offers extremely high separation efficiency (leading to very sharp peaks), rapid analysis times, and requires minimal sample and reagent volumes. It is an excellent alternative to HPLC for separating complex mixtures of nucleosides.[8][9] However, it can be less robust than HPLC, with migration times susceptible to minor changes in buffer composition, temperature, and capillary surface condition. Its concentration sensitivity with UV detection is generally comparable to or slightly lower than HPLC-UV. A key advantage is its orthogonal separation mechanism, making it useful for confirming results from a primary HPLC analysis.

Detailed Protocol: Capillary Zone Electrophoresis (CZE)

-

Reagent and Equipment Preparation:

-

CE System: Equipped with a UV detector.

-

Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

-

Run Buffer: 50 mM Sodium Borate buffer, pH 9.2.

-

Capillary Conditioning Rinses: 1 M NaOH, 0.1 M NaOH, deionized water.

-

-

Sample Preparation:

-

Dissolve samples and standards in deionized water or 10 mM buffer to a concentration of 10-100 µg/mL.

-

Degas all buffers and samples before use.

-

-

Instrument Method:

-

Capillary Conditioning (New Capillary): Rinse sequentially with 1 M NaOH (30 min), water (15 min), and Run Buffer (30 min).

-

Pre-run Rinse: Before each injection, rinse the capillary with 0.1 M NaOH (2 min), water (2 min), and Run Buffer (5 min) to ensure a reproducible surface charge.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Separation Voltage: 25 kV.

-

Temperature: 25 °C.

-

Detection: UV at 260 nm.

-

-

Data Analysis:

-

Identify the 2-Am-dG peak based on its migration time relative to a standard.

-

Quantification is performed using peak area, analogous to HPLC analysis.

-

Emerging Technique: Electrochemical Biosensors

Electrochemical biosensors represent a promising frontier for the rapid and portable detection of modified nucleosides.[10]

-

Principle: The core of the sensor is an electrode surface modified with a biorecognition element, such as a monoclonal antibody specific for 2-Am-dG. When the sample is introduced, the 2-Am-dG binds to the antibody. This binding event is converted into a measurable electrical signal (e.g., a change in current or impedance). Nanomaterials like zinc oxide nanorods or graphene are often used to modify the electrode, increasing its surface area and enhancing the electrical signal for improved sensitivity.[10][11]

-

Application Note: While highly sensitive and specific immunosensors have been developed for other modified nucleosides like 8-hydroxy-2'-deoxyguanosine, specific sensors for 2-Am-dG are still primarily in the research and development stage.[10] Their potential for point-of-care diagnostics and high-throughput screening is significant, but currently, they are not standard laboratory methods.

Caption: Conceptual workflow for an electrochemical immunosensor.

Method Comparison

| Feature | HPLC-UV | LC-MS/MS | Capillary Electrophoresis |

| Principle | Hydrophobic Separation | Mass-to-Charge Ratio | Charge-to-Size Ratio |

| Sensitivity | Moderate (µM range) | Very High (pM-fM range) | Moderate (µM range) |

| Specificity | Moderate | Very High | High |

| Matrix Tolerance | Low to Moderate | High | Moderate |

| Cost | Low | High | Medium |

| Primary Use | Routine quantification, purity | Trace quantification, complex matrices | Orthogonal confirmation, complex mixtures |

References

- Dai, Q., et al. (2012). Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. National Institutes of Health.

- Galeone, A., et al. (2023). Single Cell Determination of 7,8-dihydro-8-oxo-2′-deoxyguanosine by Fluorescence Techniques: Antibody vs. Avidin Labeling. MDPI.

- Zhang, Y., et al. (2024). Multi-omics Reveal the Potential Associations of Streptococcus, 13'-Hy. Journal of Inflammation Research.

- HELIX Chromatography. HPLC Methods for analysis of 2'-Deoxyadenosine. HELIX Chromatography.

-

Dai, Q., et al. (2007). Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy. Organic Letters. Available at: [Link]

-

Wang, J., et al. (2013). Detection and quantification of 8-hydroxy-2'-deoxyguanosine in Alzheimer's transgenic mouse urine using capillary electrophoresis. PubMed. Available at: [Link]

-

ResearchGate. (2013). Synthesis of 2'-N-Methylamino-2'-deoxyguanosine and 2'-N,N-Dimethylamino-2'-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. ResearchGate. Available at: [Link]

-

Mazon, T., et al. (2019). Controlling Parameters and Characteristics of Electrochemical Biosensors for Enhanced Detection of 8-hydroxy-2'-deoxyguanosine. Scientific Reports. Available at: [Link]

- Zeng, Y., et al. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. National Institutes of Health.

-

Okamoto, A., et al. (2007). Synthesis and photophysical properties of 2′-deoxyguanosine derivatives labeled with fluorene and fluorenone units: toward excimer probes. RSC Publishing. Available at: [Link]

-

Ogasawara, H., & Makino, K. (1999). Detection of 2'-deoxyoxanosine by capillary electrophoresis. PubMed. Available at: [Link]

- SIELC Technologies. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+. SIELC.

-

Li, G., et al. (2003). Capillary electrophoresis with end-column amperometric detection of urinary 8-hydroxy-2'-deoxyguanosine. PubMed. Available at: [Link]

-

Wang, J., et al. (2003). Capillary electrophoresis of Oxidative DNA Damage. PubMed. Available at: [Link]

-

Lin, H., et al. (2009). Novel LC-ESI/MS/MS n Method for the Characterization and Quantification of 2'-Deoxyguanosine Adducts. ResearchGate. Available at: [Link]

-

Arévalo, F. J., et al. (2021). Electrochemical Affinity Biosensors Based on Selected Nanostructures for Food and Environmental Monitoring. MDPI. Available at: [Link]

- Furuya, T., et al. (2003). Process for producing 2'-deoxyguanosine. Google Patents.

-

Pignatelli, B., et al. (1999). Discrepancies in the Measurement of UVC-induced 8-oxo-2'-deoxyguanosine: Implications for the Analysis of Oxidative DNA Damage. PubMed. Available at: [Link]

-

Wang, P., et al. (2021). Synthesis of 2′-deoxyguanosine from 2′-deoxyadenosine via C2 nitration. Wiley Online Library. Available at: [Link]

-

A.S.K. Sary, A. (2015). RP-HPLC analysis of amino acids with UV-detection. ResearchGate. Available at: [Link]

-

Aydemir, N., et al. (2025). Electrochemical biosensors for the detection of neurodegenerative diseases. PubMed. Available at: [Link]

-

Bio-Synthesis Inc. Amino Acid Analysis Sample Preparation Guidelines. Bio-Synthesis. Available at: [Link]

-

Okamoto, A., et al. (2010). Design of environmentally sensitive fluorescent 2'-deoxyguanosine containing arylethynyl moieties: distinction of thymine base by base-discriminating fluorescent (BDF) probe. PubMed. Available at: [Link]

-

G-Biosciences. Universal 8-Oxo-2'-deoxyguanosine ELISA Kit. G-Biosciences. Available at: [Link]

-

Rocchetti, G., et al. (2022). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. Available at: [Link]

Sources

- 1. Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. helixchrom.com [helixchrom.com]

- 3. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]

- 4. mdpi.com [mdpi.com]

- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Detection and quantification of 8-hydroxy-2'-deoxyguanosine in Alzheimer's transgenic mouse urine using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of 2'-deoxyoxanosine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Capillary electrophoresis of oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Controlling parameters and characteristics of electrochemical biosensors for enhanced detection of 8-hydroxy-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrochemical biosensors for the detection of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the intricacies of Nucleic Acid Interactions with 2'-Amino-2'-deoxyguanosine: A Technical Guide

Introduction: A Subtle Modification with Profound Implications

In the quest to unravel the complex world of nucleic acid structure, function, and recognition, chemically modified nucleosides serve as indispensable tools. Among these, 2'-Amino-2'-deoxyguanosine stands out as a versatile probe. This analog of the natural nucleoside deoxyguanosine features a strategic replacement of the 2'-hydroxyl group on the deoxyribose sugar with a primary amino group. This seemingly minor alteration introduces a new hydrogen-bonding functionality and a positive charge at physiological pH, profoundly influencing the local conformation, stability, and interaction potential of DNA and RNA oligonucleotides. This guide provides an in-depth exploration of the applications and protocols for utilizing 2'-Amino-2'-deoxyguanosine in nucleic acid research, catering to researchers, scientists, and professionals in drug development.

dot graph "Structural_Comparison" { bgcolor="#F1F3F4"; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Comparative structures of Guanosine, 2'-Deoxyguanosine, and 2'-Amino-2'-deoxyguanosine.

Core Principles and Rationale for Use

The utility of 2'-Amino-2'-deoxyguanosine stems from the unique physicochemical properties conferred by the 2'-amino group:

-

Hydrogen Bonding Potential: The amino group can act as a hydrogen bond donor, participating in interactions not possible for the native 2'-hydroxyl group or the 2'-hydrogen of deoxyguanosine. This allows for the probing of specific interactions within complex nucleic acid structures or at the interface with binding partners.

-

pH-Dependent Protonation: With a pKa of approximately 6.2, the 2'-amino group is partially protonated at neutral pH. This introduces a localized positive charge, which can influence electrostatic interactions, duplex stability, and the binding of proteins or small molecules.

-